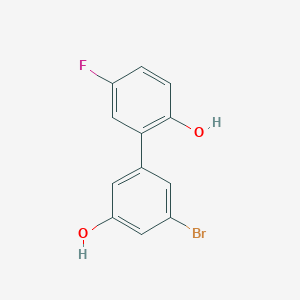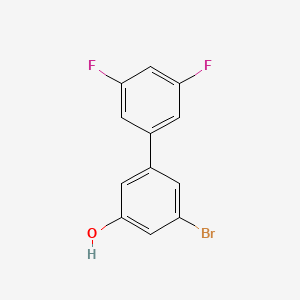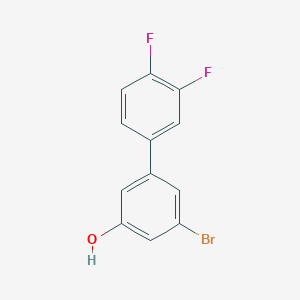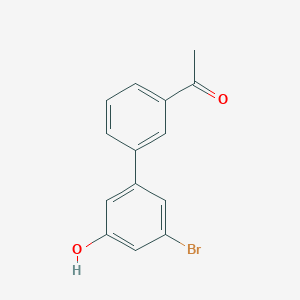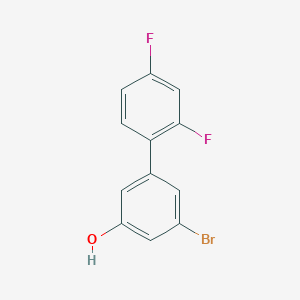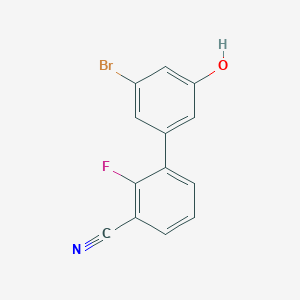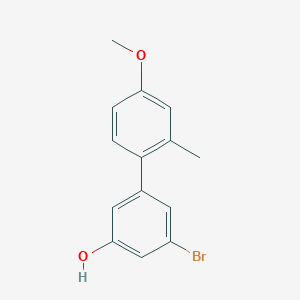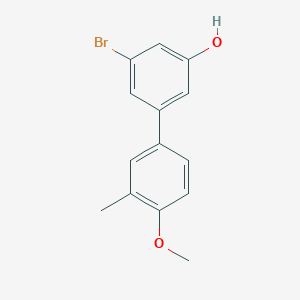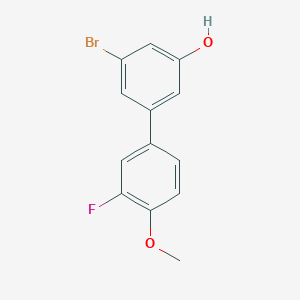
3-Bromo-5-(3-methylthiophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(3-methylthiophenyl)phenol, 95% (3B5MTP) is an organic compound with a molecular weight of 270.19 g/mol. It is a white crystalline solid with a melting point of 86-89°C and a boiling point of 256-259°C. It is an aromatic compound, containing a phenol group and a bromine atom. 3B5MTP is used in a variety of scientific applications, including synthesis, drug development, and biological research.
Scientific Research Applications
3-Bromo-5-(3-methylthiophenyl)phenol, 95% has been used in a variety of scientific research applications, including synthesis, drug development, and biological research. In drug development, 3-Bromo-5-(3-methylthiophenyl)phenol, 95% is used as a starting material for the synthesis of a wide range of compounds, including anticonvulsants, anti-inflammatory agents, and anticoagulants. In biological research, 3-Bromo-5-(3-methylthiophenyl)phenol, 95% has been used to study the effects of oxidative stress on cell cultures and to investigate the role of oxidative stress in the pathogenesis of diseases such as Alzheimer’s and Parkinson’s.
Mechanism of Action
3-Bromo-5-(3-methylthiophenyl)phenol, 95% is known to act as an antioxidant, scavenging free radicals and preventing them from damaging cells. It is also known to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, 3-Bromo-5-(3-methylthiophenyl)phenol, 95% has been shown to inhibit the activity of certain kinases, which are proteins that control cellular processes such as cell growth and proliferation.
Biochemical and Physiological Effects
3-Bromo-5-(3-methylthiophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In cell cultures, 3-Bromo-5-(3-methylthiophenyl)phenol, 95% has been shown to protect cells from oxidative stress and to reduce the production of inflammatory mediators. In animal models, 3-Bromo-5-(3-methylthiophenyl)phenol, 95% has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In addition, 3-Bromo-5-(3-methylthiophenyl)phenol, 95% has been shown to reduce the risk of cardiovascular disease and to improve cognitive function.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Bromo-5-(3-methylthiophenyl)phenol, 95% in laboratory experiments is its high purity, which reduces the risk of contamination and ensures reliable results. In addition, 3-Bromo-5-(3-methylthiophenyl)phenol, 95% is a relatively inexpensive compound, making it a cost-effective choice for many experiments. One limitation of using 3-Bromo-5-(3-methylthiophenyl)phenol, 95% in laboratory experiments is that it is a potentially hazardous compound, and special safety precautions must be taken when handling it.
Future Directions
The future applications of 3-Bromo-5-(3-methylthiophenyl)phenol, 95% are promising. Further research is needed to investigate the potential of 3-Bromo-5-(3-methylthiophenyl)phenol, 95% as an antioxidant and anti-inflammatory agent. In addition, further research is needed to explore the potential of 3-Bromo-5-(3-methylthiophenyl)phenol, 95% to reduce the risk of cardiovascular disease and to improve cognitive function. Other potential future applications of 3-Bromo-5-(3-methylthiophenyl)phenol, 95% include its use as an anticancer agent and as a drug delivery system. Finally, 3-Bromo-5-(3-methylthiophenyl)phenol, 95% could be used in the development of new synthetic methods for the production of pharmaceuticals and other compounds.
Synthesis Methods
3-Bromo-5-(3-methylthiophenyl)phenol, 95% can be synthesized using a two-step reaction. The first step involves the reaction of 3-bromo-5-methylthiophenol with sodium hydroxide in aqueous ethanol. This reaction results in the formation of the sodium salt of the compound. The second step involves the reaction of the sodium salt with sulfuric acid. This reaction results in the formation of the desired compound, 3-Bromo-5-(3-methylthiophenyl)phenol, 95%.
properties
IUPAC Name |
3-bromo-5-(3-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrOS/c1-16-13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWWXKCNJBVING-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

